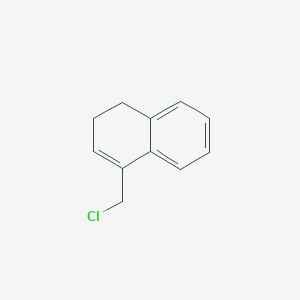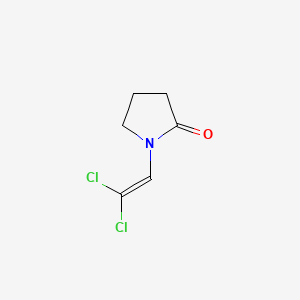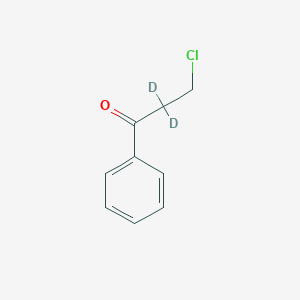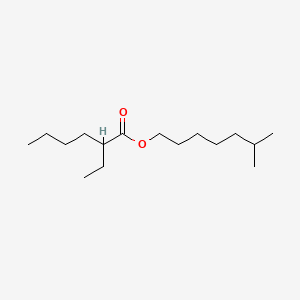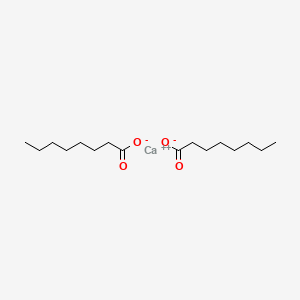
Calcium caprylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Calcium caprylate can be synthesized by reacting caprylic acid with calcium carbonate. The process involves mixing caprylic acid with calcium carbonate and adding water to the mixture. The mixture is then subjected to a reflux reaction to obtain a reaction mixture. The reaction mixture is filtered and dried to obtain a mixture of this compound and calcium carbonate. Dichloromethane is added to this mixture, and the solution is shaken at normal temperature. The filtrate is then evaporated to dryness to obtain pure this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process conditions are optimized to ensure high yield and purity of the final product. The use of advanced filtration and drying techniques ensures the removal of impurities and the production of high-quality this compound .
化学反応の分析
Types of Reactions: Calcium caprylate undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of calcium carbonate and other by-products.
Reduction: Reduction reactions involving this compound can result in the formation of calcium and caprylic acid.
Substitution: this compound can participate in substitution reactions where the calcium ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas and sodium borohydride are used.
Substitution: Metal salts such as sodium chloride and potassium chloride are used in substitution reactions.
Major Products Formed:
Oxidation: Calcium carbonate and water.
Reduction: Calcium and caprylic acid.
Substitution: Metal caprylates and calcium chloride.
科学的研究の応用
Calcium caprylate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Studied for its antimicrobial properties and its potential use in controlling microbial growth.
Medicine: Investigated for its potential therapeutic effects, including its use as a dietary supplement for calcium deficiency.
Industry: Used as a food additive, preservative, and emulsifier in the food industry. .
作用機序
Calcium caprylate exerts its effects through various mechanisms:
Antimicrobial Action: It disrupts the cell membranes of microorganisms, leading to cell lysis and death.
Calcium Supplementation: It provides a source of calcium, which is essential for various physiological processes, including bone health, muscle function, and nerve transmission.
類似化合物との比較
Calcium carbonate: Used as a calcium supplement and antacid.
Calcium citrate: Known for its high bioavailability and used as a calcium supplement.
Calcium acetate: Used to control phosphate levels in patients with kidney disease .
Uniqueness of Calcium Caprylate: this compound is unique due to its dual role as a calcium supplement and an antimicrobial agent. Its ability to act as a preservative and emulsifier in the food industry further distinguishes it from other calcium compounds .
特性
分子式 |
C16H30CaO4 |
|---|---|
分子量 |
326.48 g/mol |
IUPAC名 |
calcium;octanoate |
InChI |
InChI=1S/2C8H16O2.Ca/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 |
InChIキー |
NDWWLJQHOLSEHX-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


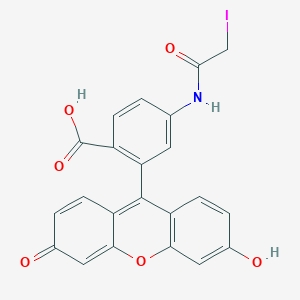
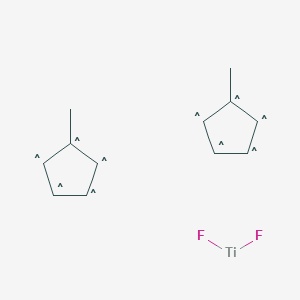
![2-[(2-Methoxyacetyl)amino]-2-methylbut-3-enoic acid](/img/structure/B13835087.png)
![tert-butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate](/img/structure/B13835090.png)
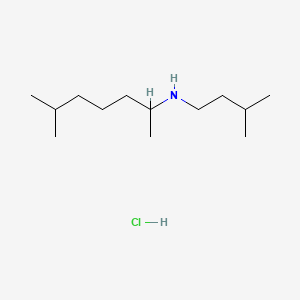


![5-(1-ethoxyethoxy)-N,N-dimethylbicyclo[2.2.1]hept-2-en-2-amine](/img/structure/B13835120.png)
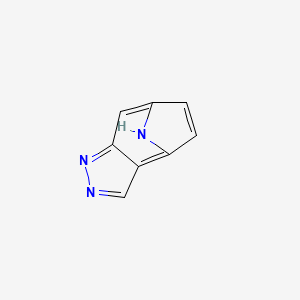
![Gal(b1-4)[NeuAc(a2-6)]a-Glc](/img/structure/B13835127.png)
